molecular formula C14H18N4O B2536795 (E)-N-(3H-Benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411326-61-7

(E)-N-(3H-Benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide

Katalognummer B2536795
CAS-Nummer: 2411326-61-7
Molekulargewicht: 258.325
InChI-Schlüssel: NIJFLHBWEBUQSL-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3H-Benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide, commonly known as BIM-1, is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has been extensively studied for its potential application in scientific research due to its unique properties.

Wirkmechanismus

BIM-1 exerts its effects by inhibiting the activity of specific enzymes, such as Aurora kinases and beta-secretase. Aurora kinases are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. Beta-secretase is involved in the production of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. The inhibition of beta-secretase by BIM-1 can reduce the production of amyloid beta peptides and potentially slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
BIM-1 has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of amyloid beta peptides in the brain, which could potentially slow down the progression of Alzheimer's disease. However, the biochemical and physiological effects of BIM-1 are still being studied, and further research is needed to fully understand its effects.

Vorteile Und Einschränkungen Für Laborexperimente

BIM-1 has several advantages for lab experiments, including its specificity for Aurora kinases and beta-secretase, which allows for targeted inhibition of these enzymes. However, BIM-1 has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BIM-1 has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of BIM-1. One potential direction is the development of more efficient synthesis methods for BIM-1, which could improve its availability for scientific research. Another direction is the study of BIM-1's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic applications. Additionally, the development of more soluble forms of BIM-1 could improve its potential for in vivo use. Overall, BIM-1 has the potential to be a valuable tool for scientific research and the development of new therapies for cancer and Alzheimer's disease.

Synthesemethoden

BIM-1 can be synthesized by a multistep process that involves the reaction of 5-bromo-2-chlorobenzimidazole with 2-dimethylaminoethylamine in the presence of a base, followed by the reaction with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of a palladium catalyst. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethylacetal in the presence of a base to yield BIM-1.

Wissenschaftliche Forschungsanwendungen

BIM-1 has been extensively studied for its potential application in scientific research. It has been shown to exhibit anticancer activity by inhibiting the activity of Aurora kinases, which are essential for cell division. BIM-1 has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.

Eigenschaften

IUPAC Name

(E)-N-(3H-benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-18(2)7-3-4-14(19)15-9-11-5-6-12-13(8-11)17-10-16-12/h3-6,8,10H,7,9H2,1-2H3,(H,15,19)(H,16,17)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJFLHBWEBUQSL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC2=C(C=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC2=C(C=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.